molecular formula C15H22N2 B14294967 Piperazine, 1-(4-cyclopentylphenyl)- CAS No. 113681-96-2

Piperazine, 1-(4-cyclopentylphenyl)-

Cat. No.: B14294967
CAS No.: 113681-96-2
M. Wt: 230.35 g/mol
InChI Key: SSBPRECIASNPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(4-cyclopentylphenyl)- is a piperazine derivative featuring a cyclopentyl-substituted phenyl ring at the N1 position.

Properties

CAS No.

113681-96-2

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-(4-cyclopentylphenyl)piperazine

InChI

InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2

InChI Key

SSBPRECIASNPRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Acylation and Subsequent Reduction for Functionalized Derivatives

Beyond the parent compound, Vejdělek and Protiva explored the synthesis of substituted derivatives through acylation reactions. Treating 1-(4-cyclopentylphenyl)piperazine with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane or toluene yielded corresponding amides. These intermediates were then reduced to secondary amines using LiAlH4. For instance:

  • Compound VIII : Reduction of the benzamide derivative produced 1-(4-cyclopentylphenyl)-4-benzylpiperazine, which exhibited marginal tranquillizing activity in biological screens.

The yields for these steps are unspecified, but the protocol’s modularity allows for the introduction of diverse functional groups, enabling structure-activity relationship (SAR) studies.

Alkylation Reactions with Halogenated Electrophiles

Alkylation represents another viable route for modifying the piperazine core. Reaction of 1-(4-cyclopentylphenyl)piperazine with benzyl chloride or 4-chloro-1-(4-fluorophenyl)butan-1-one under basic conditions (e.g., potassium carbonate) facilitates N-alkylation. For example:

  • Compound IX : Treatment with benzyl chloride in toluene produced 1-(4-cyclopentylphenyl)-4-benzylpiperazine, isolated via filtration and recrystallization.

This method offers flexibility in introducing alkyl or aryl groups but may require optimization to minimize over-alkylation. A related patent (US6639107B1) describes analogous alkylation strategies using sulfonic acid derivatives, though specific yields remain unreported.

Chemical Reactions Analysis

1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity and Selectivity

Piperazine derivatives exhibit diverse pharmacological profiles depending on the substituent’s electronic and steric properties:

Compound Substituent Key Receptor Targets Affinity/Activity Data
1-(4-cyclopentylphenyl)- Cyclopentylphenyl (bulky, alicyclic) Likely serotonin/dopamine receptors* Not reported; inferred from structural analogs
3-TFMPP 3-Trifluoromethylphenyl Serotonin (5-HT1B/1A) High 5-HT1B affinity; sympatholytic effects in cats
mCPP 3-Chlorophenyl 5-HT2C, 5-HT1B Variable effects on sympathetic nerve discharge
BZP Benzyl Dopamine D2, serotonin receptors Sold as "legal high"; MDMA-like effects
1-(2-Methoxyphenyl)- 2-Methoxyphenyl 5-HT1B Variable SND modulation in cats

*Inference: The cyclopentyl group’s bulk may reduce affinity for receptors with smaller binding pockets (e.g., 5-HT1A) but enhance selectivity for receptors accommodating hydrophobic regions (e.g., dopamine D2).

Pharmacological and Metabolic Considerations

Receptor Interactions

  • Serotonin Receptors : TFMPP and mCPP are potent 5-HT1B/2C agonists, whereas BZP primarily targets dopamine D2 receptors . The cyclopentylphenyl group’s hydrophobicity may shift selectivity toward lipid-rich receptor subtypes (e.g., 5-HT2A) .
  • Dopamine Receptors : Rigidified piperazines (e.g., bridged analogues in ) show high DAT affinity. The cyclopentyl group’s flexibility could reduce DAT binding compared to rigid scaffolds.

Metabolic Stability

  • N-Dealkylation : Arylpiperazines like TFMPP undergo CYP3A4-mediated metabolism to active 1-aryl-piperazines, which distribute widely in tissues, including the brain . The cyclopentyl group’s steric hindrance may slow CYP-mediated degradation, extending half-life.
  • Hydroxylation : Electron-neutral substituents (e.g., cyclopentyl) are less prone to CYP2D6-mediated oxidation than electron-deficient groups (e.g., -CF3) .

Data Table: Comparative Properties

Property 1-(4-cyclopentylphenyl)- 3-TFMPP mCPP BZP
Substituent Cyclopentylphenyl -CF3 -Cl Benzyl
Receptor Targets Inferred: 5-HT/D2 5-HT1B/1A 5-HT2C/1B D2, 5-HT
Metabolic Pathway CYP3A4 (slow) CYP3A4/CYP2D6 CYP3A4/CYP2D6 CYP3A4
Lipophilicity (LogP) High (cyclopentyl) Moderate Moderate Moderate
Therapeutic Use Research compound Neuropharmacology Neuropharmacology Illicit drug

Q & A

Basic Question: What validated analytical methods are available for quantifying 1-(4-cyclopentylphenyl)piperazine in complex matrices?

Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is widely used. For example, a validated method using p-tolylpiperazine as an internal standard (IS) enables precise quantification of structurally similar piperazine derivatives in biological matrices like hair . Derivatization strategies, such as reacting with 1-(2-methoxyphenyl)piperazine to stabilize labile compounds, can enhance detection sensitivity and specificity in environmental or forensic samples . Method validation should include parameters like linearity (R² > 0.99), recovery (>85%), and limits of detection (LOD < 1 ng/mL).

Basic Question: What structural features of 1-(4-cyclopentylphenyl)piperazine influence its physicochemical properties?

Answer:
Key features include:

  • Cyclopentylphenyl substituent : Enhances lipophilicity (logP ~3.5), affecting membrane permeability and metabolic stability .
  • Piperazine core : Provides a basic nitrogen (pKa ~8.5) for salt formation and solubility optimization in acidic buffers .
  • Substituent positioning : The 4-position on the phenyl ring minimizes steric hindrance, favoring receptor binding . Computational tools like molecular docking (AutoDock Vina) can predict interactions with biological targets based on these features.

Advanced Question: How can structure-activity relationship (SAR) studies optimize 1-(4-cyclopentylphenyl)piperazine derivatives for serotonin receptor modulation?

Answer:

  • Substituent variation : Replace the cyclopentyl group with fluorophenyl or methoxyphenyl groups to assess affinity for 5-HT₁A/2A receptors. For example, 1-(4-fluorophenyl)piperazine shows higher serotonin release potency (EC₅₀ = 0.8 µM) compared to chlorophenyl analogs .
  • Biological assays : Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays in HEK293 cells transfected with target receptors .
  • Data interpretation : Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties of substituents with IC₅₀ values to guide SAR .

Advanced Question: How should researchers resolve contradictions between in vitro and in vivo activity data for piperazine derivatives?

Answer:

  • Metabolic profiling : Conduct liver microsome assays (human/rat) to identify metabolites. For example, cytochrome P450-mediated N-dealkylation can reduce bioavailability in vivo .
  • Pharmacokinetic (PK) studies : Compare plasma half-life (t₁/₂) and brain penetration (Kp,uu) using LC-MS/MS. Poor correlation may arise from blood-brain barrier efflux transporters (e.g., P-gp) .
  • Dose adjustments : Use allometric scaling (e.g., mg/kg vs. body surface area) to reconcile species-specific discrepancies .

Methodological Question: What synthetic routes are reported for introducing cyclopentylphenyl groups to the piperazine core?

Answer:

  • Buchwald-Hartwig amination : React 4-bromophenylcyclopentane with piperazine using Pd(OAc)₂/Xantphos catalyst (yield: 65–75%) .
  • Reductive amination : Condense cyclopentylphenyl aldehyde with piperazine in the presence of NaBH₃CN (yield: 50–60%) .
  • Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Stability Question: How should researchers assess the stability of 1-(4-cyclopentylphenyl)piperazine under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC-UV .
  • Solution stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze at intervals (0, 24, 48 hrs). Instability in PBS (t₁/₂ < 12 hrs) suggests pH-sensitive degradation .
  • Storage recommendations : Store as a lyophilized powder at -20°C in argon-filled vials to prevent oxidation .

Advanced Question: What computational tools are effective for predicting the metabolic pathways of 1-(4-cyclopentylphenyl)piperazine?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclopentyl ring) .
  • Docking simulations : GLIDE SP mode predicts interactions with CYP3A4/2D6 isoforms, highlighting high-risk sites for oxidation .
  • Validation : Compare in silico predictions with experimental LC-HRMS data from hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.